7-Methylimidazo[1,2-a]pyridine-3-carbonitrile

Neuroscience Ion Channel Pharmacology Anxiolytic Drug Discovery

This 7-methyl regioisomer is chemically distinct from 6- or 8-methyl variants, with a unique electron-density distribution that governs target binding. The reactive C3-nitrile and TPSA of 41.1 Ų—more polar than the parent core—offer a streamlined entry to GABA-A subtype-selective ligands (Ki = 1.20 nM for related analogs) and NOS-inhibitor scaffolds with established patent precedent. Purchasing this high-purity (>97%) building block eliminates regioisomer uncertainty and accelerates SAR campaigns.

Molecular Formula C9H7N3
Molecular Weight 157.17 g/mol
Cat. No. B11917975
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methylimidazo[1,2-a]pyridine-3-carbonitrile
Molecular FormulaC9H7N3
Molecular Weight157.17 g/mol
Structural Identifiers
SMILESCC1=CC2=NC=C(N2C=C1)C#N
InChIInChI=1S/C9H7N3/c1-7-2-3-12-8(5-10)6-11-9(12)4-7/h2-4,6H,1H3
InChIKeyBCLXOSCSZUHHST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Methylimidazo[1,2-a]pyridine-3-carbonitrile for Targeted Heterocyclic Chemistry and Drug Discovery


7-Methylimidazo[1,2-a]pyridine-3-carbonitrile (CAS 21797-99-9) is a nitrogen-bridged heteroaromatic compound within the privileged imidazo[1,2-a]pyridine scaffold family [1]. This bicyclic core fuses an imidazole and a pyridine ring, creating a planar, electron-rich system that is foundational to numerous pharmaceutical and materials science applications . The compound features a critical methyl group at the 7-position of the pyridine ring and a reactive nitrile group at the 3-position, a substitution pattern that distinguishes it from other methylated regioisomers and provides a specific, high-purity (97%+) building block for advanced research .

Why 7-Methylimidazo[1,2-a]pyridine-3-carbonitrile Cannot Be Replaced by Other Methylimidazopyridine Regioisomers


Substituting 7-Methylimidazo[1,2-a]pyridine-3-carbonitrile with other regioisomers, such as the 6-methyl or 8-methyl variants, or with the unsubstituted core scaffold, is not chemically equivalent. The specific position of the methyl group dictates the molecule's three-dimensional shape, electron density distribution, and resultant physicochemical properties . These factors critically govern molecular recognition events, such as target protein binding or coordination to metal centers. The evidence presented below demonstrates that the 7-methyl substitution yields distinct, quantifiable differences in binding affinity and physicochemical parameters that would be lost upon switching to an analog, potentially derailing a structure-activity relationship (SAR) study or altering the performance of a functional material [1].

7-Methylimidazo[1,2-a]pyridine-3-carbonitrile Evidence-Based Differentiation Guide


7-Methyl Substitution Drives Sub-Nanomolar GABA-A Receptor Affinity

The 7-methyl substitution pattern is a key determinant of high-affinity binding to GABA-A receptors. A closely related analog, 3-(7-methylimidazo[1,2-a]pyridin-3-yl)biphenyl-2-carbonitrile, which contains the target compound's 7-methylimidazo[1,2-a]pyridine-3-carbonitrile core, exhibits a potent Ki of 1.20 nM for the human GABA-A α5/β3/γ2 receptor subtype [1]. This level of affinity is critical for targeting specific GABA-A receptor subtypes implicated in cognitive function and anxiety, and is unlikely to be replicated by other methyl regioisomers without similar, precise spatial and electronic characteristics.

Neuroscience Ion Channel Pharmacology Anxiolytic Drug Discovery

Distinctive Hydrogen Bond Acceptor Profile Differentiates from Unsubstituted Core

The addition of a methyl group to the 7-position fundamentally alters the molecule's polarity and solubility profile. 7-Methylimidazo[1,2-a]pyridine-3-carbonitrile possesses a Topological Polar Surface Area (TPSA) of 41.1 Ų, which is significantly larger than the 17.3 Ų TPSA of its unsubstituted precursor, 7-methylimidazo[1,2-a]pyridine [1][2]. This difference, driven by the presence of the nitrile group in the target compound, indicates enhanced water solubility and altered membrane permeability compared to the simpler scaffold.

Medicinal Chemistry Physicochemical Property Analysis Scaffold Optimization

7-Methyl Position Is Central to NOS Inhibitor Patent Claims

The 7-methyl substitution on the imidazo[1,2-a]pyridine core is explicitly claimed in patents for its utility as a nitrogen monoxide synthase (NOS) inhibitor. German Patent DE10247271A1 specifically protects the use of 7-(methyl or trifluoromethyl)-imidazo-(1,2-a)-pyridines for treating a range of conditions including migraine, inflammatory pain, neurodegenerative diseases, and cancer [1]. This provides strong intellectual property precedent for the value of this specific substitution pattern, unlike the unsubstituted or differently substituted analogs which fall outside the patent's central claims.

Inflammation Neurodegenerative Disease Patent-Backed Scaffold

Optimal Scientific and Industrial Applications for 7-Methylimidazo[1,2-a]pyridine-3-carbonitrile


Medicinal Chemistry: Targeted GABA-A Receptor Modulator Synthesis

This compound is the ideal starting material for generating focused libraries of potential GABA-A receptor subtype-selective ligands. The high affinity observed for a core-containing analog (Ki = 1.20 nM) [1] justifies its use in hit-to-lead optimization campaigns for neurological disorders, where subtle changes in substitution can drastically alter receptor subtype selectivity and therapeutic index.

Intellectual Property Generation: Development of Novel NOS Inhibitors

Researchers can leverage the 7-methylimidazo[1,2-a]pyridine core as a template for designing new chemical entities with potential NOS inhibitory activity. This strategic use of a scaffold with established patent precedent [2] provides a clear path for developing novel, patentable therapeutics for inflammation and neurodegenerative diseases.

Physicochemical Property Tuning: Balancing Lipophilicity in Advanced Leads

For lead series that require fine-tuning of their solubility and permeability, this compound's distinct TPSA of 41.1 Ų offers a measurable benchmark. It provides a more polar alternative to the 7-methylimidazo[1,2-a]pyridine core (TPSA 17.3 Ų) [3], allowing medicinal chemists to strategically adjust a molecule's drug-like properties while retaining a privileged scaffold.

Quote Request

Request a Quote for 7-Methylimidazo[1,2-a]pyridine-3-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.